molecular formula C20H20N2O3S B411074 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide

Cat. No.: B411074
M. Wt: 368.5g/mol
InChI Key: ISCPSJHVUUKOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide typically involves multiple steps. One common method involves the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the methylsulfanyl and N-m-tolyl-butyramide groups. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C20H20N2O3S/c1-13-6-5-7-14(12-13)21-18(23)17(10-11-26-2)22-19(24)15-8-3-4-9-16(15)20(22)25/h3-9,12,17H,10-11H2,1-2H3,(H,21,23)

InChI Key

ISCPSJHVUUKOJX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(CCSC)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CCSC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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